6-chloro-N-(3-nitrophenyl)hexanamide
Description
Properties
IUPAC Name |
6-chloro-N-(3-nitrophenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-8-3-1-2-7-12(16)14-10-5-4-6-11(9-10)15(17)18/h4-6,9H,1-3,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMGZCXIAUUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-nitrophenyl)hexanamide typically involves the reaction of 6-chlorohexanoyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-nitrophenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amide group can participate in acylation reactions to form new amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 6-amino-N-(3-nitrophenyl)hexanamide.
Reduction: 6-chloro-N-(3-aminophenyl)hexanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(3-nitrophenyl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-nitrophenyl)hexanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Nitro vs. Chloro Phenyl Groups
Electronic Properties
- 6-Chloro-N-(3-nitrophenyl)hexanamide: The nitro group (-NO₂) significantly reduces electron density on the phenyl ring, enhancing the electrophilicity of the amide carbonyl. This could increase susceptibility to nucleophilic attack compared to chloro-substituted analogs.
- N-(3-Chlorophenyl)hexanamide (C₁₂H₁₆ClNO; 225.71 g/mol): The chloro group (-Cl) is moderately electron-withdrawing, offering less polarization of the amide bond. Gas chromatography (GC) data for this analog suggest moderate polarity and volatility .
Table 1: Substituent Impact on Key Properties
*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).
Functional Group Variations: Amides vs. Hydroxamic Acids
- Amides (e.g., this compound): The amide group (-CONH-) is stable under physiological conditions, making it common in drug design.
- Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide) : The addition of a hydroxylamine group (-NHOH) enhances metal-chelating properties, as seen in antioxidants like those in . Such compounds exhibit radical-scavenging activity (e.g., DPPH assay), which amides lack .
Computational tools like AutoDock Vina () could model its interactions with biological targets, such as enzymes requiring nitro group redox activity .
Structural Analogues in Polymer Chemistry
- 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂; 257.68 g/mol): Used in polyimide synthesis due to its planar structure and thermal stability. The chloro substituent facilitates cross-linking reactions .
- This compound : The linear hexanamide chain and nitro group might offer flexibility and enhanced solubility in polar solvents, advantageous in step-growth polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
